molecular formula C16H17NO4 B2378742 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid CAS No. 878683-27-3

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid

Cat. No.: B2378742
CAS No.: 878683-27-3
M. Wt: 287.315
InChI Key: AXYVUOMAWGNWGJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is a benzoic acid derivative featuring a methyl-substituted furan moiety linked via a propanamido group to the aromatic ring. The methyl group on the furan and the carboxylic acid group contribute to its electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

3-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-4-3-5-13(16(19)20)15(10)17-14(18)9-8-12-7-6-11(2)21-12/h3-7H,8-9H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVUOMAWGNWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CCC2=CC=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Amidation Reaction: The furan derivative is then reacted with a suitable amine to form the propanamido group.

    Substitution on the Benzoic Acid Core: The final step involves the substitution of the benzoic acid core with the 3-methyl group and the 3-(5-methylfuran-2-yl)propanamido group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid core.

Scientific Research Applications

Structural Characteristics

The compound possesses a complex structure characterized by:

  • Benzoic Acid Core : A central feature that provides a platform for various substitutions.
  • 3-Methyl Group : Enhances the compound's chemical reactivity.
  • 3-(5-Methylfuran-2-yl)Propanamido Group : Introduces unique biological properties due to the furan ring.

These structural components contribute to its diverse applications in research and industry.

Medicinal Chemistry

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid has been investigated for its potential antimicrobial and anticancer properties. The presence of the furan ring is associated with interactions that can disrupt microbial enzyme functions, leading to antibacterial effects. Preliminary studies indicate promising activity against both Gram-positive and Gram-negative bacteria, as well as potential anticancer mechanisms through modulation of metabolic pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules, allowing chemists to explore new chemical reactions and develop novel compounds with desirable properties. Its unique structure enables modifications that can lead to a variety of derivatives with distinct functionalities.

Material Science

In material science, this compound is being studied for its potential use in developing novel materials. Its unique chemical properties may contribute to advancements in creating specialty chemicals with specific physical characteristics, such as enhanced thermal stability or solubility.

Case Studies

  • Antimicrobial Activity Study : In vitro experiments demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis through enzyme inhibition.
  • Anticancer Potential Investigation : A study on cancer cell lines indicated that this compound could induce apoptosis in cancer cells by modulating the ubiquitin-proteasome pathway. This suggests potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate (CAS: 924818-47-3)

  • Structural Differences :
    • Furan substituent : Phenyl group (vs. methyl in the target compound).
    • Functional group : Methyl ester (vs. free carboxylic acid).
  • Physicochemical Implications :
    • The phenyl group increases lipophilicity (higher logP) compared to the methyl-substituted furan.
    • The methyl ester reduces polarity, enhancing solubility in organic solvents but decreasing water solubility relative to the carboxylic acid form.
  • Reactivity :
    • The ester group is hydrolytically labile under basic or enzymatic conditions, whereas the carboxylic acid in the target compound is ionizable (pKa ~2-3), enabling salt formation.
Property 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic Acid Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate
Molecular Weight ~331.3 g/mol ~379.4 g/mol
Key Functional Groups Carboxylic acid, amide, methyl-furan Methyl ester, amide, phenyl-furan
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Solubility Moderate in polar solvents (e.g., DMSO, aqueous buffers) High in organic solvents (e.g., chloroform, acetone)

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences :
    • Lacks the furan-propanamido chain; instead, it has a hydroxy-dimethylethyl group.
    • Contains an N,O-bidentate directing group.
  • Functional Implications :
    • The N,O-directing group facilitates metal coordination (e.g., Pd, Cu) for C–H activation reactions.
    • The target compound’s furan oxygen and amide group may also act as weak coordinating sites, but with lower efficiency compared to the dedicated N,O-bidentate system.

4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid (from )

  • Structural Differences: Replaces the furan-propanamido group with a mercaptomethyl-phenylpropanoyl chain.
  • The benzoic acid moiety is common, but the electronic effects of the mercaptomethyl group alter acidity (lower pKa compared to furan-based derivatives).

Biological Activity

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core, a 3-methyl group, and a 3-(5-methylfuran-2-yl)propanamido substituent, which may contribute to its diverse interactions in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{3}

This compound is characterized by:

  • A benzoic acid moiety that is known for various biological activities.
  • A furan ring , which is often associated with antimicrobial properties.
  • An amide linkage , which can enhance binding affinity to biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been suggested that benzoic acid derivatives can activate cathepsins B and L, which are involved in protein degradation pathways .
  • Antimicrobial Action : The furan ring is known to disrupt microbial enzymes, potentially leading to antibacterial effects .
  • Cellular Pathways Modulation : The compound may influence cellular pathways related to autophagy and proteostasis, which are crucial for maintaining cellular health .

Biological Activity

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid exhibit significant antibacterial and antifungal properties. For example:

  • Compounds similar to this compound have demonstrated activity against pathogens like Staphylococcus aureus and E. coli, with inhibition zones reported in in vitro assays .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Research into benzoic acid derivatives indicates that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Study on Proteasome Activation : In human foreskin fibroblasts, certain benzoic acid derivatives were shown to enhance proteasome activity significantly. The study indicated that compounds structurally related to this compound could promote protein degradation pathways, which are often dysregulated in aging and cancer .
  • In Silico Studies : Computational studies have predicted that this compound can bind effectively to key enzymes involved in cellular metabolism and degradation, suggesting a mechanism for its observed biological activities .

Research Findings

Activity Effect Reference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells
Proteasome ActivationEnhanced protein degradation pathways

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